molecular formula C15H21N5O B3001382 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-98-7

4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B3001382
CAS No.: 2034525-98-7
M. Wt: 287.367
InChI Key: OZVRSCFYPJATJY-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-98-7) is a chemical compound with the molecular formula C15H21N5O and a molecular weight of 287.36 g/mol . It belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to natural purine bases found in DNA and RNA . This similarity makes them particularly interesting for targeting a wide range of biological receptors and enzymes . The pyrido[2,3-d]pyrimidin-7(8H)-one core structure is a significant pharmacophore, with over 20,000 related compounds described in the scientific literature, underscoring its importance in drug discovery . Compounds based on this scaffold, such as the approved drug Palbociclib, have demonstrated potent activity as kinase inhibitors, with major applications in oncology research, including for breast cancer and anti-leukemic agents . The specific substitution pattern of this compound, featuring a 4-methylpiperazinyl group at the 4-position and a propyl chain at the 8-position, is representative of structures designed for high-affinity binding and optimized pharmacological properties in preclinical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-3-6-20-13(21)5-4-12-14(16-11-17-15(12)20)19-9-7-18(2)8-10-19/h4-5,11H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVRSCFYPJATJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C1N=CN=C2N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one interacts with several enzymes and proteins. It has been found to possess potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. The nature of these interactions is largely inhibitory, leading to the suppression of these enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting FLT3, CDK2, CDK4, and CDK6.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In MV4-11 xenografts in a nude-mouse model, this compound can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine (50 mg/kg).

Biological Activity

4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H20_{20}N4_{4}O. Its structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptor Tyrosine Kinases (RTKs) : These receptors play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound may inhibit specific RTKs involved in tumor growth and proliferation.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes related to inflammatory pathways or metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance:

  • Study Findings : A compound structurally related to this compound demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines with IC50_{50} values in the nanomolar range. This suggests a potential for developing targeted therapies against RET-positive cancers .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have been shown to modulate inflammatory responses:

  • Mechanism : By inhibiting pro-inflammatory cytokines and mediators, these compounds can reduce inflammation in models of diabetic nephropathy .

Case Studies

  • Diabetic Nephropathy Model : In a study involving diabetic nephropathy, a related compound exhibited an IC50_{50} of 90 μM in NIH3T3 cell lines, indicating its potential as a multi-target agent for treating kidney-related complications .
  • Cancer Treatment : A novel derivative was tested in mouse xenograft models where it significantly reduced tumor growth driven by RET-positive cells, showcasing its therapeutic promise in oncology .

Data Summary

Property Value
Molecular FormulaC14_{14}H20_{20}N4_{4}O
Anticancer IC50_{50}Nanomolar range
Anti-inflammatory IC50_{50}90 μM (in NIH3T3 cells)
Target DiseasesCancer, Diabetic Nephropathy

Q & A

Q. What synthetic routes are most effective for producing 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one with high purity?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves coupling a pyrido[2,3-d]pyrimidinone core with a 4-methylpiperazine moiety using nucleophilic substitution under anhydrous conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, highlights the use of microwave-assisted synthesis to enhance reaction efficiency for structurally similar pyrido-pyrimidinones. Purity can be monitored via HPLC (≥98% purity as per ) with C18 reverse-phase columns and UV detection at 254 nm.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic techniques are essential:

  • NMR (1H/13C) to confirm substitution patterns (e.g., propyl chain at position 8 and piperazine at position 4).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C16H22N6O).
  • FT-IR to identify functional groups like the pyrimidinone carbonyl (C=O stretch at ~1680 cm⁻¹).
    provides a template for structural validation of analogous pyrido-pyrimidinones using PubChem-derived spectral data.

Q. What solvent systems are optimal for solubility studies of this compound in pharmacological assays?

Methodological Answer: Polar aprotic solvents (e.g., DMSO) are preferred for initial stock solutions due to the compound’s low aqueous solubility. For in vitro assays, dilute in PBS (pH 7.4) with <0.1% DMSO to minimize cytotoxicity. emphasizes pre-screening solubility via dynamic light scattering (DLS) to detect aggregation.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). A robust approach includes:

  • Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
  • Orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm target engagement.
  • Kinetic studies to evaluate time-dependent effects (see ’s split-split plot design for time-resolved analysis).
    ’s environmental chemistry framework can be adapted to model dose-time-response relationships.

Q. What strategies are recommended for impurity profiling of this compound under ICH guidelines?

Methodological Answer:

  • LC-MS/MS with a C18 column (e.g., Chromolith HPLC, ) to separate and identify impurities.
  • Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to simulate stability challenges.
  • Reference standards (e.g., EP/USP monographs in ) for quantifying known impurities like N-oxides or des-propyl analogs.
    ’s impurity characterization for triazolo-pyridines provides a template for structural elucidation of byproducts.

Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for kinase inhibition?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets.
  • Free-energy perturbation (FEP) to predict the impact of substituent modifications (e.g., propyl chain length, piperazine methylation).
  • MD simulations to assess conformational stability in aqueous and lipid bilayers.
    ’s SAR analysis of cytotoxic pyrido-pyrimidinones demonstrates how in silico tools guide scaffold optimization.

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across enzymatic vs. cell-based assays?

Methodological Answer:

  • Enzyme vs. cellular context : Differences in membrane permeability (logP ~2.5) or efflux pumps (e.g., P-gp) may reduce intracellular availability. Use LC-MS to quantify intracellular concentrations ().
  • ATP concentration : Adjust assay ATP levels to physiological conditions (1–10 mM).
  • Negative controls : Include off-target kinase inhibitors (e.g., staurosporine) to validate assay specificity.

Experimental Design

Q. What statistical models are suitable for analyzing dose-dependent toxicity in animal studies?

Methodological Answer:

  • Probit analysis for LD50 determination.
  • Mixed-effects models to account for inter-individual variability.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
    ’s randomized block design with four replicates ensures statistical rigor in dose-response studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.